molecular formula C14H9Cl2NO4 B15087518 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone

Cat. No.: B15087518
M. Wt: 326.1 g/mol
InChI Key: JAGHOGINQNAZKU-UHFFFAOYSA-N
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Description

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone is an organic compound that features a phenyl ring substituted with a 2,4-dichlorophenoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone typically involves the reaction of 2,4-dichlorophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Reduction of Nitro Group: 1-(4-(2,4-Dichlorophenoxy)-3-aminophenyl)ethanone.

    Reduction of Carbonyl Group: 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanol.

    Substitution of Chlorine Atoms: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in its activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    2,4-Dichlorophenoxyacetyl chloride: An intermediate used in the synthesis of various organic compounds.

    3-Nitrobenzoyl chloride: A precursor used in the synthesis of nitro-substituted aromatic compounds.

Uniqueness

1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone is unique due to the presence of both the 2,4-dichlorophenoxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H9Cl2NO4

Molecular Weight

326.1 g/mol

IUPAC Name

1-[4-(2,4-dichlorophenoxy)-3-nitrophenyl]ethanone

InChI

InChI=1S/C14H9Cl2NO4/c1-8(18)9-2-4-14(12(6-9)17(19)20)21-13-5-3-10(15)7-11(13)16/h2-7H,1H3

InChI Key

JAGHOGINQNAZKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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